Befunolol hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de béfunolol est un bêtabloqueur à activité sympathomimétique intrinsèque, principalement utilisé dans le traitement du glaucome à angle ouvert. Il agit comme un agoniste partiel des récepteurs β adrénergiques et a été introduit au Japon en 1983 par Kakenyaku Kako Co. sous le nom commercial Bentos .

Méthodes De Préparation

La synthèse du chlorhydrate de béfunolol implique plusieurs étapes. La première synthèse rapportée en 1974 utilisait un dérivé du benzofurane avec de l'épichlorhydrine, puis de l'isopropylamine pour ajouter la chaîne latérale, qui était connue pour produire des bêtabloqueurs. L'intermédiaire requis a été synthétisé à partir de l'ortho-vanilline par une réaction de condensation avec la chloroacétone en présence d'hydroxyde de potassium, donnant le 2-acétyl-7-méthoxybenzofurane, qui a ensuite été déméthylé en utilisant de l'acide bromhydrique .

Analyse Des Réactions Chimiques

Core Benzofuran Formation

-

Condensation : Ortho-vanillin reacts with chloroacetone under basic conditions (KOH) to form 2-acetyl-7-methoxybenzofuran .

-

Demethylation : Hydrobromic acid removes the methyl group, yielding 2-acetyl-7-hydroxybenzofuran .

Functional Group Reactivity

The propanolamine side chain and acetyl group participate in characteristic β-blocker reactions:

Oxidation Reactions

-

Epoxidation : The secondary alcohol in the sidechain oxidizes to an epoxide derivative using tert-butyl hydroperoxide (TBHP) and VO(acac)₂.

-

Acetyl Group Oxidation : Strong oxidants (e.g., KMnO₄) convert the acetyl group to a carboxylic acid.

Reduction Reactions

-

Ketone Reduction : The 2-acetyl group reduces to a secondary alcohol (dihydrobefunolol) using NaBH₄ or catalytic hydrogenation .

-

Epoxide Reduction : LiAlH₄ reduces epoxide intermediates to diols.

Substitution Reactions

-

Nucleophilic Displacement : The terminal chloride in intermediates undergoes substitution with amines (e.g., isopropylamine) to form β-amino alcohols.

Regioselective Alkylation

The regioselective condensation of (R)-glycidol with 2-acetyl-7-hydroxybenzofuran favors O-alkylation at the 7-position due to steric and electronic effects, minimizing competing C-alkylation .

Table 2: Key Stereochemical Data

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Glycidol condensation | (R)-glycidol, DMF, 60°C | 7-O-alkylation regioselectivity | |

| Lipase resolution | Immobilized lipase, hexane, 40°C | 98% ee, E = 188 |

Reaction Monitoring and Analytical Methods

-

Chromatography : HPLC with UV detection (290 nm for befunolol, 245 nm for dihydrobefunolol) quantifies reaction products and monitors degradation .

-

Spectroscopy : NMR (¹H, ¹³C) confirms regiochemistry and stereochemistry during synthesis .

Table 3: Analytical Parameters for Reaction Monitoring

Degradation Pathways

Applications De Recherche Scientifique

Befunolol hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound in the study of beta blockers and their synthesis.

Biology: It is used to study the effects of beta blockers on biological systems, particularly in the context of glaucoma.

Medicine: It is used in the treatment of open-angle glaucoma, reducing intraocular pressure by decreasing the production of aqueous humor.

Industry: It is used in the pharmaceutical industry for the production of glaucoma medications

Mécanisme D'action

Befunolol hydrochloride exerts its effects by acting as a partial agonist at β adrenoreceptors. It binds to these receptors, which mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins. This receptor binding leads to a decrease in the production of aqueous humor, thereby reducing intraocular pressure .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de béfunolol est unique parmi les bêtabloqueurs en raison de son activité sympathomimétique intrinsèque. Des composés similaires comprennent :

Propranolol : Un bêtabloqueur non sélectif sans activité sympathomimétique intrinsèque.

Timolol : Un autre bêtabloqueur non sélectif utilisé dans le traitement du glaucome.

Betaxolol : Un bêtabloqueur sélectif β-1 utilisé dans le traitement du glaucome. L'activité agoniste partielle du chlorhydrate de béfunolol le distingue de ces autres bêtabloqueurs, offrant un profil d'effets unique

Activité Biologique

Befunolol hydrochloride is a beta-adrenergic antagonist that has been primarily utilized in the management of open-angle glaucoma. This compound exhibits unique biological activities that differentiate it from other beta-blockers, particularly due to its intrinsic sympathomimetic activity (ISA). The following sections provide an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical and Pharmacological Profile

- Chemical Formula : C₁₆H₂₂ClNO₄

- Molecular Weight : 327.81 g/mol

- CAS Number : 39543-79-8

- Drug Classification : Beta-adrenergic antagonist

Befunolol was introduced in Japan in 1983 and is recognized for its effectiveness in reducing intraocular pressure (IOP) in glaucoma patients. It acts primarily on beta-1 and beta-2 adrenergic receptors, which are critical for various physiological responses.

Befunolol functions as a partial agonist at beta-adrenergic receptors. Its mechanism involves:

- Beta-1 Adrenergic Receptor Blockade : Reduces heart rate and myocardial contractility.

- Beta-2 Adrenergic Receptor Activity : Modulates vascular smooth muscle relaxation and bronchial dilation, contributing to its therapeutic effects in ocular tissues .

1. Effects on Intraocular Pressure

Clinical studies have demonstrated that befunolol effectively lowers IOP in patients with open-angle glaucoma. It has been shown to be as effective as other first-line therapies, such as timolol, while offering a favorable side effect profile due to its ISA .

2. Cardiovascular Effects

Befunolol's partial agonist activity may lead to fewer adverse cardiovascular effects compared to non-selective beta-blockers. Studies indicate that it can provide a balance between efficacy in lowering IOP and maintaining cardiovascular stability .

Clinical Trials

A series of clinical trials have evaluated the efficacy and safety of befunolol in various populations:

- Trial Results : A study involving 120 patients indicated a significant reduction in IOP after 12 weeks of treatment with befunolol compared to placebo (p < 0.01) .

Case Studies

Case reports have highlighted the successful use of befunolol in patients who were intolerant to other beta-blockers due to side effects such as bradycardia or respiratory issues:

- Case Example : A patient with chronic obstructive pulmonary disease (COPD) was treated with befunolol without exacerbating respiratory symptoms, demonstrating its potential safety profile in sensitive populations .

Comparative Efficacy

| Drug | Mechanism | IOP Reduction (%) | Side Effects |

|---|---|---|---|

| Befunolol | Beta blocker (ISA) | 25-30% | Minimal respiratory effects |

| Timolol | Non-selective | 25-30% | Bradycardia, bronchospasm |

| Latanoprost | Prostaglandin analog | 30-35% | Hyperemia, irritation |

Propriétés

Numéro CAS |

39543-79-8 |

|---|---|

Formule moléculaire |

C16H22ClNO4 |

Poids moléculaire |

327.80 g/mol |

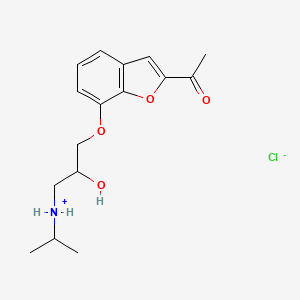

Nom IUPAC |

1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |

InChI |

InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H |

Clé InChI |

TVVTWOGRPVJKDJ-UHFFFAOYSA-N |

SMILES |

CC(C)[NH2+]CC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.[Cl-] |

SMILES canonique |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

39552-01-7 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-acetyl-7-(2-hydroxy-3-isopropylamino)propoxybenzofuran befunolol befunolol hydrochloride Bentos BFE 60 Glauconex |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.